

In Vitro Characterization of CCG258208 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: CCG258208 hydrochloride

Cat. No.: B10818824

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[2][3] CCG258208 was developed through a structure-based drug design approach, modifying the scaffold of paroxetine, a known but less potent GRK2 inhibitor.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of **CCG258208 hydrochloride**, including its biochemical potency, kinase selectivity, and cellular activity. Detailed experimental protocols and a summary of quantitative data are presented to support further research and drug development efforts.

Biochemical Activity and Selectivity

CCG258208 hydrochloride demonstrates potent inhibition of GRK2 with high selectivity over other related kinases. The inhibitory activity is typically determined through in vitro kinase assays that measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Quantitative Data Summary

Target Kinase	IC50	Selectivity vs. GRK2	Reference
GRK2	30 nM	-	[1]
GRK1	87.3 μ M	>2500-fold	[1]
GRK5	7.09 μ M	~230-fold	[1]
PKA	>100 μ M	>3333-fold	[4]
ROCK1	>100 μ M	>3333-fold	[4]

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Characterization

The cellular activity of **CCG258208 hydrochloride** has been primarily characterized in cardiomyocytes, focusing on its ability to modulate contractility and intracellular signaling pathways.

Cardiomyocyte Contractility

In isolated adult mouse cardiomyocytes, CCG258208 has been shown to significantly enhance β -adrenergic receptor (β AR)-stimulated contractility.[1] This effect is consistent with the inhibition of GRK2, which is known to desensitize β ARs. Notably, CCG258208 demonstrated a 100-fold improvement in cardiomyocyte contractility assays compared to its parent compound, paroxetine.[4]

Cyclic AMP (cAMP) Production

Inhibition of GRK2 by CCG258208 is expected to lead to an increase in intracellular cAMP levels upon β -adrenergic stimulation, as GRK2-mediated receptor desensitization is attenuated.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ of CCG258208 against GRK2 and other kinases. Specific details may vary based on the commercial assay kit or specific laboratory setup.

Objective: To quantify the inhibitory potency of **CCG258208 hydrochloride** against a panel of protein kinases.

Materials:

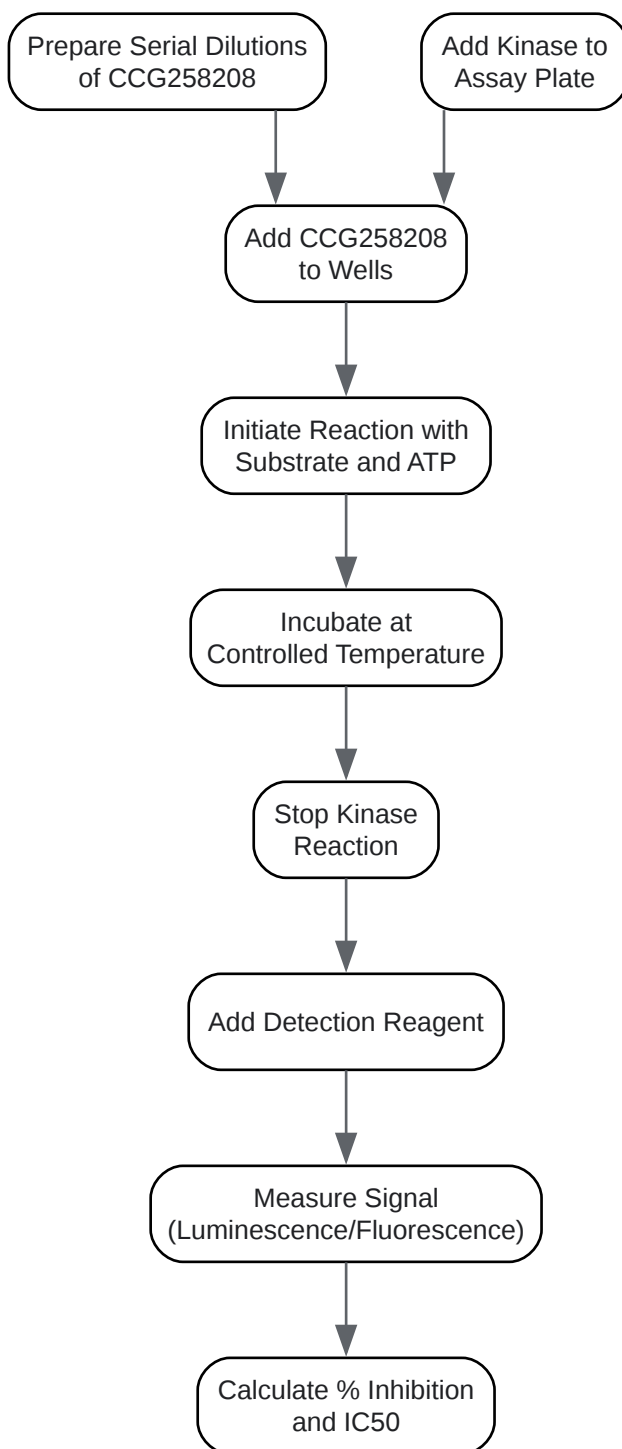
- Recombinant human GRK2, GRK1, GRK5, PKA, ROCK1
- Kinase-specific peptide substrate (e.g., for GRK2, a rhodopsin-derived peptide)
- ATP (Adenosine triphosphate)
- **CCG258208 hydrochloride** stock solution (in DMSO)
- Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, BSA)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
- 384-well assay plates (white, low-volume)
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Prepare serial dilutions of **CCG258208 hydrochloride** in kinase assay buffer.
- Add a fixed concentration of the kinase to each well of the assay plate.
- Add the serially diluted **CCG258208 hydrochloride** to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

- Stop the kinase reaction according to the detection kit manufacturer's instructions.
- Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
- Measure the signal (luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each concentration of CCG258208 and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for In Vitro Kinase Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of CCG258208.

Cardiomyocyte Contractility Assay (General Protocol)

This protocol describes a general method for assessing the effect of CCG258208 on the contractility of isolated adult cardiomyocytes.

Objective: To measure the effect of CCG258208 on the contractile function of cardiomyocytes.

Materials:

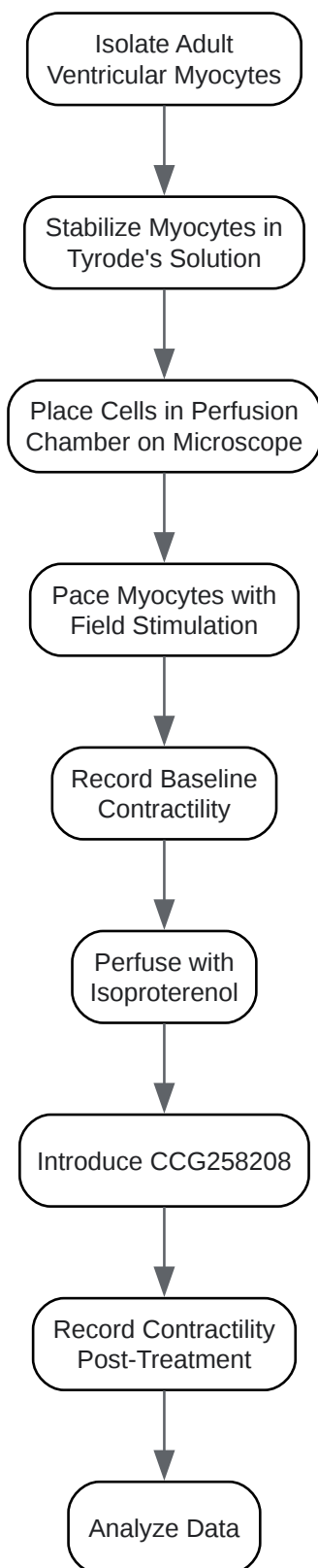
- Isolated adult ventricular cardiomyocytes
- Tyrode's solution (physiological salt solution)
- Isoproterenol (a β -adrenergic agonist)
- **CCG258208 hydrochloride**
- IonOptix MyoCam-S system or similar video-based edge-detection system
- Field stimulation electrodes
- Microscope with a heating stage

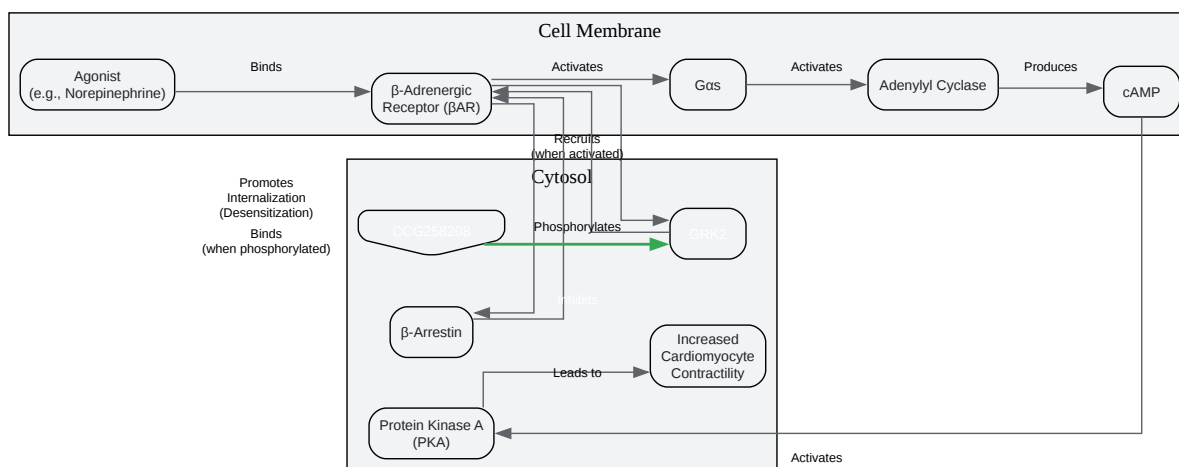
Procedure:

- Isolate ventricular myocytes from an adult animal model (e.g., mouse or rat) using established enzymatic digestion protocols.
- Allow the isolated myocytes to stabilize in Tyrode's solution.
- Place the cardiomyocytes in a perfusion chamber on the microscope stage maintained at physiological temperature (e.g., 37°C).
- Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation.
- Record baseline contractile parameters (e.g., percent sarcomere shortening, velocity of shortening and relengthening) using the video-based edge-detection system.
- Perfuse the cells with a solution containing a sub-maximal concentration of isoproterenol to stimulate β -adrenergic signaling.

- After a stable response to isoproterenol is achieved, introduce **CCG258208 hydrochloride** at various concentrations into the perfusion solution.
- Record the contractile parameters in the presence of CCG258208.
- Analyze the data to determine the effect of CCG258208 on cardiomyocyte contractility.

Experimental Workflow for Cardiomyocyte Contractility Assay





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